molecular formula C16H19NO3 B2872563 N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide CAS No. 1396790-56-9

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide

Cat. No.: B2872563
CAS No.: 1396790-56-9
M. Wt: 273.332
InChI Key: WJNGXJZJCGBWQU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization or chromatography .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and a phenylpropanamide structure, which contributes to its unique pharmacological properties. The molecular formula and structural characteristics suggest potential interactions with various biological targets.

Target Interactions:
Furan derivatives like this compound are known to interact with multiple biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): These receptors are involved in numerous physiological processes and are common targets for drug development.
  • Enzymes: The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.

Biochemical Pathways:
The compound influences several biochemical pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity: Inhibition of bacterial growth and potential application in treating infections.
  • Anticancer Effects: Inducing apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar furan structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activities.

Anticancer Activity

Studies have demonstrated the anticancer potential of furan-containing compounds. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, related compounds have reported IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Study on Anticancer Properties:
    A recent study evaluated the anticancer activity of novel furan derivatives against human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
  • Antimicrobial Screening:
    Another investigation focused on the antimicrobial effects of furan derivatives, revealing notable activity against a range of bacterial strains. This study employed the agar well diffusion method to assess efficacy, confirming the compound's potential as an antimicrobial agent .

Data Summary

Activity Type Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerIC50 values comparable to doxorubicin
Enzyme ModulationPotential interaction with GPCRs

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGXJZJCGBWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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